molecular formula C9H13NO2 B13697129 2-Methyl-2-(2-pyridyl)propane-1,3-diol

2-Methyl-2-(2-pyridyl)propane-1,3-diol

Cat. No.: B13697129
M. Wt: 167.20 g/mol
InChI Key: OADZMIPOVZPKND-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-pyridyl)propane-1,3-diol is an organic compound with a unique structure that includes a pyridine ring and a diol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-pyridyl)propane-1,3-diol typically involves the reaction of 2-pyridinecarboxaldehyde with acetone in the presence of a base, followed by reduction. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale batch reactors with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-pyridyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-2-(2-pyridyl)propane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-pyridyl)propane-1,3-diol involves its interaction with various molecular targets. The diol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(2-pyridyl)propane-1,3-diol is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-methyl-2-pyridin-2-ylpropane-1,3-diol

InChI

InChI=1S/C9H13NO2/c1-9(6-11,7-12)8-4-2-3-5-10-8/h2-5,11-12H,6-7H2,1H3

InChI Key

OADZMIPOVZPKND-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(CO)C1=CC=CC=N1

Origin of Product

United States

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